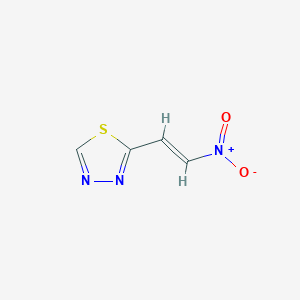
2-(2-Nitrovinyl)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Nitrovinyl)-1,3,4-thiadiazole is an organic compound characterized by the presence of a nitrovinyl group attached to a thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitrovinyl)-1,3,4-thiadiazole typically involves the reaction of 2-amino-1,3,4-thiadiazole with nitroethene. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the nitrovinyl group. The reaction conditions often include moderate temperatures (around 50-70°C) and solvents like ethanol or methanol to dissolve the reactants and promote the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of nitro-substituted thiadiazole derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrovinyl group can be replaced by other functional groups. Common reagents for these reactions include nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride; reactions are usually performed in ethanol or methanol at room temperature.
Substitution: Amines, thiols; reactions often require mild heating and solvents like dichloromethane or acetonitrile.
Major Products:
Oxidation: Nitro-substituted thiadiazole derivatives.
Reduction: Amino-substituted thiadiazole derivatives.
Substitution: Various substituted thiadiazole compounds depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Nitrovinyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological molecules makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism by which 2-(2-Nitrovinyl)-1,3,4-thiadiazole exerts its effects involves interactions with various molecular targets. The nitrovinyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. These interactions can result in the modulation of cellular pathways, influencing processes like cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
2-(2-Nitrovinyl)-1,3,4-oxadiazole: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
2-(2-Nitrovinyl)-1,3,4-triazole: Contains a triazole ring, offering different chemical properties and reactivity.
2-(2-Nitrovinyl)-1,3,4-thiazole: Similar to thiadiazole but with a thiazole ring, which can influence its biological activity and chemical behavior.
Uniqueness: 2-(2-Nitrovinyl)-1,3,4-thiadiazole is unique due to the presence of both a nitrovinyl group and a thiadiazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications. The thiadiazole ring contributes to the compound’s stability and ability to participate in diverse chemical reactions, while the nitrovinyl group provides a site for further functionalization and interaction with biological targets.
Propriétés
Formule moléculaire |
C4H3N3O2S |
|---|---|
Poids moléculaire |
157.15 g/mol |
Nom IUPAC |
2-[(E)-2-nitroethenyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C4H3N3O2S/c8-7(9)2-1-4-6-5-3-10-4/h1-3H/b2-1+ |
Clé InChI |
KRBDGWFFTIGWDQ-OWOJBTEDSA-N |
SMILES isomérique |
C1=NN=C(S1)/C=C/[N+](=O)[O-] |
SMILES canonique |
C1=NN=C(S1)C=C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


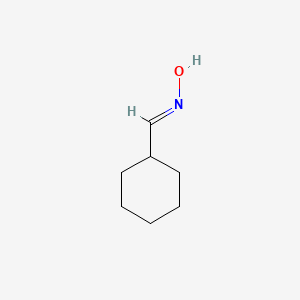

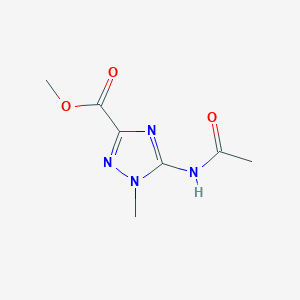


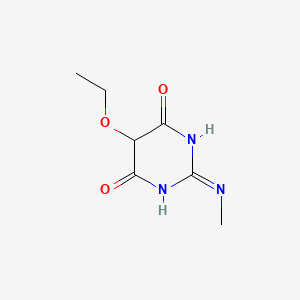
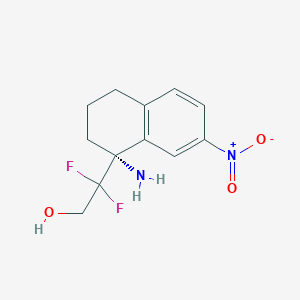
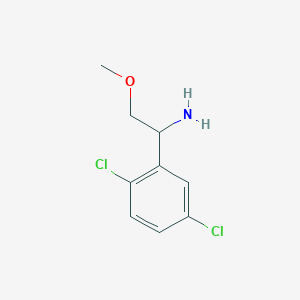

![Methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13106263.png)
![(S)-6-Phenyl-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13106272.png)
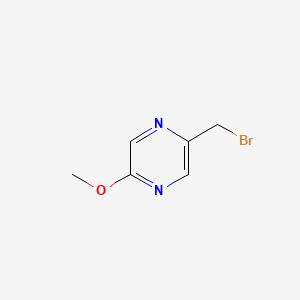
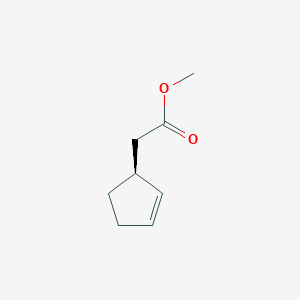
![1H-Imidazole, 2-[(ethylthio)methyl]-1-methyl-](/img/structure/B13106287.png)
